(2,4-Dichlorothiazol-5-yl)methanol
CAS No.: 170232-69-6
Cat. No.: VC20936054
Molecular Formula: C4H3Cl2NOS
Molecular Weight: 184.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170232-69-6 |
|---|---|
| Molecular Formula | C4H3Cl2NOS |
| Molecular Weight | 184.04 g/mol |
| IUPAC Name | (2,4-dichloro-1,3-thiazol-5-yl)methanol |
| Standard InChI | InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 |
| Standard InChI Key | DGNCUHDHEDTUSH-UHFFFAOYSA-N |
| SMILES | C(C1=C(N=C(S1)Cl)Cl)O |
| Canonical SMILES | C(C1=C(N=C(S1)Cl)Cl)O |
Introduction
Chemical Properties and Structure
(2,4-Dichlorothiazol-5-yl)methanol features a thiazole core structure with strategic substitutions that make it valuable for synthetic chemistry applications. The thiazole ring contains both sulfur and nitrogen atoms, creating a heterocyclic structure with distinctive electronic properties. The presence of two chlorine atoms at positions 2 and 4 provides sites for potential substitution reactions, while the hydroxymethyl group at position 5 offers additional functionality for chemical modifications .
Basic Chemical Information
The following table summarizes the key chemical identifiers and structural information for (2,4-Dichlorothiazol-5-yl)methanol:
| Parameter | Value |
|---|---|
| CAS Number | 170232-69-6 |
| Molecular Formula | C₄H₃Cl₂NOS |
| Molecular Weight | 184.04 g/mol |
| IUPAC Name | (2,4-dichloro-1,3-thiazol-5-yl)methanol |
| Standard InChI | InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 |
| Standard InChIKey | DGNCUHDHEDTUSH-UHFFFAOYSA-N |
| SMILES | C(C1=C(N=C(S1)Cl)Cl)O |
| PubChem Compound ID | 10375112 |
The molecular structure consists of a five-membered thiazole ring with nitrogen and sulfur atoms at positions 3 and 1, respectively. The chlorine atoms are positioned at carbons 2 and 4, while the hydroxymethyl group (-CH₂OH) extends from carbon 5.
Physical Properties
As a chemical intermediate, (2,4-Dichlorothiazol-5-yl)methanol exhibits specific physical properties that influence its handling, storage, and application in synthetic processes. Understanding these properties is crucial for researchers and chemists working with this compound .
Observable Physical Characteristics
(2,4-Dichlorothiazol-5-yl)methanol is typically described as a solid substance. One source characterizes it specifically as a black solid, though color descriptions may vary between suppliers and based on purity levels . The compound's physical state at room temperature makes it relatively easy to handle in laboratory settings, though appropriate safety precautions should always be observed.
Thermodynamic Properties
The following table summarizes the available thermodynamic properties of (2,4-Dichlorothiazol-5-yl)methanol:
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 335°C | |
| Melting Point | Not specifically reported | - |
| Density | Not specifically reported | - |
The relatively high boiling point of 335°C indicates the compound's thermal stability, which can be advantageous in certain synthetic applications requiring elevated temperatures .
Applications in Pharmaceutical Research
One of the primary applications of (2,4-Dichlorothiazol-5-yl)methanol is in pharmaceutical research and development. Its structure makes it particularly valuable as a building block in the synthesis of biologically active compounds .
Role in Drug Discovery
In pharmaceutical research, (2,4-Dichlorothiazol-5-yl)methanol serves as a key intermediate in the synthesis of complex molecules with potential biological activity. The compound's thiazole core is found in various pharmaceutical agents, and the specific substitution pattern in (2,4-Dichlorothiazol-5-yl)methanol allows for targeted modifications to develop compounds with desired pharmacological properties .
Applications in Agricultural Chemistry
Beyond pharmaceutical applications, (2,4-Dichlorothiazol-5-yl)methanol plays a significant role in agricultural chemistry, particularly in the development of agrochemicals for crop protection .
Development of Fungicides and Herbicides
The compound serves as a key intermediate in the production of fungicides and herbicides, contributing to the development of effective crop protection agents. Thiazole derivatives are known for their antifungal and herbicidal properties, and the specific structural features of (2,4-Dichlorothiazol-5-yl)methanol make it a valuable starting material for synthesizing such compounds .
By incorporating (2,4-Dichlorothiazol-5-yl)methanol into larger molecular structures, researchers can develop agrochemicals with specific modes of action against plant pathogens or weeds, potentially leading to more effective and selective crop protection agents .
| Parameter | Specification | Reference |
|---|---|---|
| Purity | ≥95% | |
| Available Sizes | 0.050g, 0.250g | |
| Lead Time | 5-20 days | |
| Storage Condition | 2-8°C | |
| Appearance | Solid (reported as black solid in one source) |
| Size | Price (USD) | Reference |
|---|---|---|
| 0.050g | $81.05 | |
| 0.250g | $246.27 | |
| 0.250g | Listed with 5-day lead time (price not specified) |
These prices reflect the compound's specialized nature and its application primarily in research and development contexts rather than bulk industrial use .
Recent Research Developments
While (2,4-Dichlorothiazol-5-yl)methanol itself is primarily used as an intermediate rather than an end product, research involving related thiazole derivatives continues to expand, highlighting the importance of compounds in this class .
The compound appears in patent literature related to various pharmaceutical applications. Patent WO2017155909A1 describes antibacterial compounds and their uses, while patent US8658641B2 relates to fused, spirocyclic heteroaromatic compounds, both of which reference (2,4-Dichlorothiazol-5-yl)methanol or closely related structures .
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